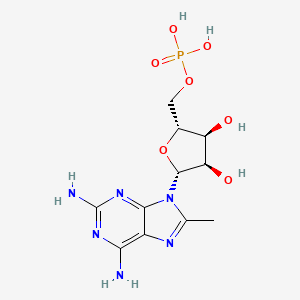
2-Amino-8-methyl-adenosine 5'-monophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-8-methyl-adenosine 5'-monophosphate is a synthetic polymer derived from adenine, a nucleobase found in DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of poly(2-amino-8-methyladenylic acid) typically involves the polymerization of 2-amino-8-methyladenine monomers. The process begins with the preparation of the monomer, which is achieved through a series of chemical reactions involving adenine derivatives. The polymerization is then carried out under controlled conditions, often using catalysts to facilitate the reaction and achieve high molecular weight polymers.
Industrial Production Methods: In an industrial setting, the production of poly(2-amino-8-methyladenylic acid) involves large-scale polymerization reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to ensure efficient production. The polymer is then purified and processed into various forms, depending on its intended application.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-8-methyl-adenosine 5'-monophosphate undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, which may alter the polymer’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the polymer chain.
Applications De Recherche Scientifique
2-Amino-8-methyl-adenosine 5'-monophosphate has a wide range of applications in scientific research:
Chemistry: The polymer is used as a model compound to study polymerization mechanisms and reaction kinetics.
Biology: It serves as a tool for investigating the interactions between nucleic acids and proteins, as well as the effects of chemical modifications on DNA and RNA.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component of biocompatible materials.
Industry: The polymer’s unique properties make it suitable for use in various industrial applications, including the development of advanced materials and coatings.
Mécanisme D'action
2-Amino-8-methyl-adenosine 5'-monophosphate can be compared to other adenine-based polymers, such as poly(adenylic acid) and poly(2-aminoadenylic acid). While these compounds share some structural similarities, poly(2-amino-8-methyladenylic acid) is unique due to the presence of the methyl group at the 8-position. This modification can significantly alter the polymer’s properties and interactions with other molecules, making it a distinct and valuable compound for research and industrial applications.
Comparaison Avec Des Composés Similaires
- Poly(adenylic acid)
- Poly(2-aminoadenylic acid)
- Poly(8-methyladenylic acid)
Propriétés
Numéro CAS |
97374-44-2 |
|---|---|
Formule moléculaire |
C11H17N6O7P |
Poids moléculaire |
376.26 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(2,6-diamino-8-methylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C11H17N6O7P/c1-3-14-5-8(12)15-11(13)16-9(5)17(3)10-7(19)6(18)4(24-10)2-23-25(20,21)22/h4,6-7,10,18-19H,2H2,1H3,(H2,20,21,22)(H4,12,13,15,16)/t4-,6-,7-,10-/m1/s1 |
Clé InChI |
LRLFIIIFUGHXLL-KQYNXXCUSA-N |
SMILES |
CC1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)N)N |
SMILES isomérique |
CC1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N)N |
SMILES canonique |
CC1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)N)N |
Synonymes |
poly(2-amino-8-methyladenylic acid) poly-AMAA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















